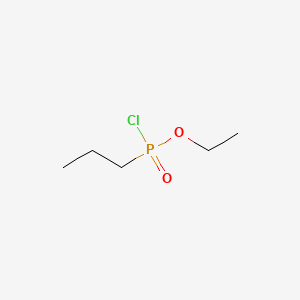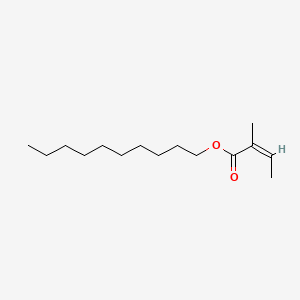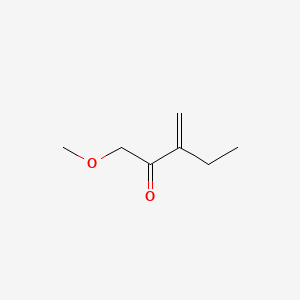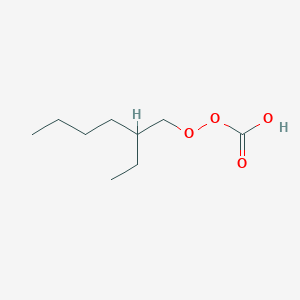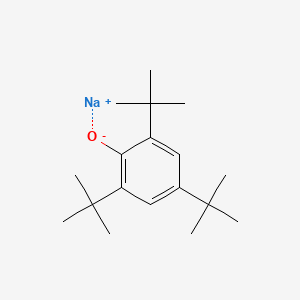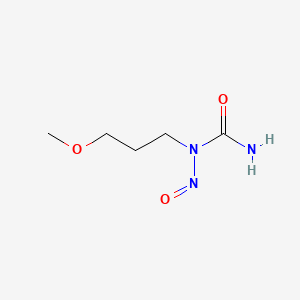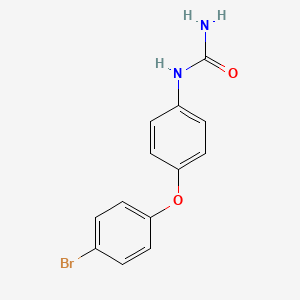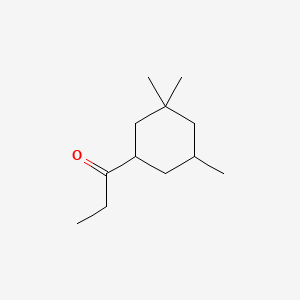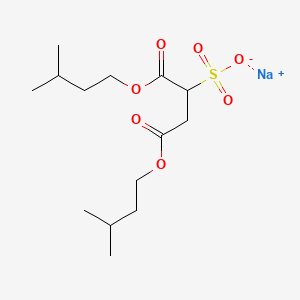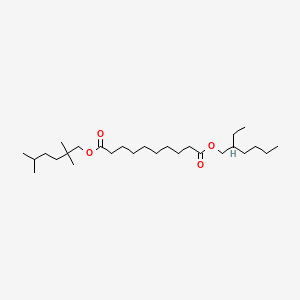
2-Ethylhexyl 2,2,5-trimethylhexyl sebacate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylhexyl 2,2,5-trimethylhexyl sebacate is an organic compound with the molecular formula C27H52O4. It is an ester derived from sebacic acid and is commonly used in various industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl 2,2,5-trimethylhexyl sebacate typically involves the esterification of sebacic acid with 2-ethylhexanol and 2,2,5-trimethylhexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to a temperature range of 150-200°C and removing the water formed during the reaction to drive the equilibrium towards ester formation .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. This process ensures a high yield and purity of the ester. The use of advanced distillation techniques helps in the separation and purification of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethylhexyl 2,2,5-trimethylhexyl sebacate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Esterification: Catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid.
Hydrolysis: Can be achieved using strong acids or bases, such as hydrochloric acid or sodium hydroxide.
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Can be carried out using reducing agents like lithium aluminum hydride.
Major Products Formed
Esterification: Forms this compound.
Hydrolysis: Produces sebacic acid and the corresponding alcohols (2-ethylhexanol and 2,2,5-trimethylhexanol).
Oxidation: May lead to the formation of carboxylic acids or ketones.
Reduction: Can result in the formation of alcohols.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-Ethylhexyl 2,2,5-trimethylhexyl sebacate is primarily based on its ability to interact with other molecules through ester bonds. It acts as a plasticizer by embedding itself between polymer chains, reducing intermolecular forces, and increasing flexibility. In biological systems, it may interact with lipid membranes, enhancing the permeability and stability of the formulations .
Comparación Con Compuestos Similares
Similar Compounds
Diethylhexyl sebacate: Another ester of sebacic acid, commonly used as a plasticizer.
Dioctyl sebacate: Similar in structure and used in similar applications.
2-Ethylhexyl adipate: An ester of adipic acid, used as a plasticizer and lubricant.
Uniqueness
2-Ethylhexyl 2,2,5-trimethylhexyl sebacate stands out due to its unique combination of 2-ethylhexyl and 2,2,5-trimethylhexyl groups. This structure imparts superior flexibility, stability, and compatibility with various polymers and biological systems compared to other similar compounds .
Propiedades
Número CAS |
71607-40-4 |
|---|---|
Fórmula molecular |
C27H52O4 |
Peso molecular |
440.7 g/mol |
Nombre IUPAC |
1-O-(2-ethylhexyl) 10-O-(2,2,5-trimethylhexyl) decanedioate |
InChI |
InChI=1S/C27H52O4/c1-7-9-16-24(8-2)21-30-25(28)17-14-12-10-11-13-15-18-26(29)31-22-27(5,6)20-19-23(3)4/h23-24H,7-22H2,1-6H3 |
Clave InChI |
ZPVGSDRCZVNNAM-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COC(=O)CCCCCCCCC(=O)OCC(C)(C)CCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


